REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1F.[CH3:12][S-:13].[Na+]>CC(N(C)C)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[S:13][CH3:12] |f:1.2|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1F)C(C)=O
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Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
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Smiles
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C[S-].[Na+]
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Name
|
|
Quantity
|
4.6 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the mixture was extracted with EtOAc (2×100 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (1×75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
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Details
|
The crude product was purified by medium pressure chromatography (silica gel, 0 to 75% EtOAc:hexanes)
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=C(C=CC1SC)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |